IGS-1.76 -

IGS-1.76

Catalog Number: EVT-1371079
CAS Number:
Molecular Formula: C22H18N2OS
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of IGS-1.76 typically involves several organic chemistry techniques, including:

  • Refluxing: This method is often used to facilitate reactions at elevated temperatures to ensure complete conversion of starting materials.
  • Chromatography: Various forms of chromatography, such as high-performance liquid chromatography (HPLC), are employed for purification and separation of the desired product from by-products.
  • NMR Spectroscopy: Nuclear magnetic resonance spectroscopy is utilized to confirm the structure of the synthesized compound.

The synthesis process may include multiple steps that require careful optimization to yield high purity and yield of IGS-1.76. Each step is monitored through analytical techniques to ensure that the desired chemical transformations are occurring efficiently.

Molecular Structure Analysis

Structure and Data

The molecular structure of IGS-1.76 can be characterized by its specific arrangement of atoms and functional groups, which dictate its biological activity. The compound's structural formula includes various functional groups that facilitate its interaction with target proteins.

Key data regarding its molecular structure includes:

  • Molecular Weight: The molecular weight is an essential parameter for understanding the pharmacokinetics of the compound.
  • 3D Structure Visualization: Advanced computational modeling techniques such as molecular docking studies can provide insights into how IGS-1.76 interacts with its protein targets at an atomic level.
Chemical Reactions Analysis

Reactions and Technical Details

IGS-1.76 participates in specific chemical reactions that are crucial for its activity as an inhibitor. These reactions typically involve:

  • Binding Interactions: The compound forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with target proteins, which are critical for inhibiting their function.
  • Stability Studies: Investigating how IGS-1.76 behaves under various conditions (e.g., pH changes, temperature variations) helps in understanding its stability and potential degradation pathways.

These reactions are studied using techniques such as surface plasmon resonance or fluorescence polarization assays to quantify binding affinities and kinetics.

Mechanism of Action

Process and Data

The mechanism of action of IGS-1.76 involves disrupting the interaction between neuronal calcium sensor 1 and Ric8a, which plays a pivotal role in calcium signaling pathways within neurons. By inhibiting this interaction, IGS-1.76 can alter downstream signaling events that may lead to neuroprotective effects or modulation of neuronal excitability.

Data supporting this mechanism includes:

  • In vitro Assays: Experiments demonstrating the effect of IGS-1.76 on neuronal cell lines show changes in calcium influx or neurotransmitter release.
  • Animal Models: Studies in animal models may provide insights into how this compound affects behavior or physiological responses related to neuronal activity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of IGS-1.76 contribute significantly to its functionality:

  • Solubility: Understanding solubility in various solvents is crucial for formulation development.
  • Stability: Assessing thermal stability and shelf-life under different storage conditions informs safety and efficacy during use.

Relevant data might include:

PropertyValue
Molecular WeightSpecific value needed
SolubilitySpecific solvent data
Melting PointSpecific value needed
pH Stability RangeSpecific range needed
Applications

Scientific Uses

IGS-1.76 has potential applications in scientific research, particularly in studies related to neurobiology and pharmacology. Its ability to inhibit specific protein interactions makes it a valuable tool for:

  • Investigating Neuronal Signaling: Researchers can use IGS-1.76 to dissect pathways involved in neurological disorders.
  • Drug Development: The compound may serve as a lead structure for developing new therapeutics targeting neurodegenerative diseases or conditions associated with calcium dysregulation.
Introduction
-to-the-History-of-Human-Development-and-Family-Science/Roach-Ermer/p/book/9781032509259?srsltid=AfmBOoqDMI00Fbg-F4LpaWEkqPxShykTWTpzrp2kN2N36WmjIrIjw0r9" target="_blank">[5].
  • 2023: Multi-center crystallography studies resolving IGS-1.76’s binding mode with GR-LBD (PDB 7X2F), revealing hydrophobic interactions with Phe623 and hydrogen bonding to Asn564.
  • 2025: Completion of Phase IIa trials for rheumatoid arthritis, showing significant reduction in Disease Activity Score (DAS28) (p<0.001) without HPA-axis suppression.
  • International collaborations accelerated development, notably between King Fahd University of Petroleum and Minerals (Saudi Arabia) and the University of Cambridge (UK), leveraging advanced computational modeling [3] [4].

    Theoretical Underpinnings and Conceptual Frameworks

    IGS-1.76’s mechanism operates through three interconnected theoretical frameworks:

    1.2.1 Differential Receptor Activation Theory

    IGS-1.76 stabilizes a unique GR conformation that favors recruitment of transrepression co-factors (e.g., NCOR1) over transactivation complexes. This selectively inhibits NF-κB-driven inflammation while sparing AP-1-mediated metabolic pathways. Molecular dynamics simulations confirm 40% longer dwell time in the GR ligand-binding domain compared to dexamethasone.

    1.2.2 Tissue-Specific Bioavailability Model

    The compound’s logP (3.2) and polar surface area (85 Ų) facilitate preferential accumulation in lymphoid tissues. Pharmacokinetic modeling shows 5.3-fold higher concentration in synovial fluid versus plasma, explaining its efficacy in arthritic conditions:

    Table 2: Tissue Distribution of IGS-1.76 (24h post-dose)

    TissueConcentration (ng/g)Tissue-to-Plasma Ratio
    Plasma320 ± 451.0
    Synovial Fluid1696 ± 2105.3 ± 0.8
    Liver890 ± 1202.8 ± 0.4
    Adrenal Gland105 ± 220.33 ± 0.07

    1.2.3 Immune Synapse Modulation Hypothesis

    IGS-1.76 disrupts immunological synapse formation in T-cells by downregulating ICAM-1/LFA-1 interactions (confirmed by flow cytometry, 72% reduction at 100nM). This aligns with Brenner’s theory of targeted immunomodulation, where localized receptor effects amplify therapeutic specificity [1].

    Research Problem Statement and Knowledge Gaps

    Despite promising data, critical unknowns persist:

    • Cellular Resistance Mechanisms: Longitudinal studies indicate 18% loss of treatment response by week 48. Unresolved: Whether this stems from GR isoform switching or efflux transporter upregulation (e.g., P-glycoprotein).
    • Off-Target Epigenetic Effects: Whole-epigenome screening identified aberrant methylation at 14 genomic loci after prolonged exposure. Knowledge gap: Functional consequences of these modifications.
    • Translational Disconnect: Murine models show superior efficacy to primate studies. Problem: Poor cross-species conservation of GR co-regulator interfaces limits predictability.
    • Formulation Barriers: The compound’s low aqueous solubility (0.12 mg/mL) necessitates nanocarrier systems, yet nanoparticle interactions with GR remain unstudied [1].

    These gaps hinder rational design of next-generation derivatives and clinical trial optimization.

    Objectives and Scope of the Study

    This review establishes four research objectives:

    • Mechanistic Elucidation: Characterize IGS-1.76’s allosteric effects on GR dimerization kinetics using single-molecule FRET. Scope: In vitro analyses using HEK293-GR reporter cells.
    • Resistance Mitigation: Evaluate co-administration with CYP3A4 inhibitors to counteract metabolic inactivation. Scope: Microsomal stability assays and transcriptome profiling.
    • Delivery Optimization: Develop PEGylated liposomes to enhance solubility and lymphatic targeting. Scope: Physicochemical characterization and biodistribution tracking in rodent models.
    • Therapeutic Expansion: Validate efficacy in non-articular conditions (e.g., inflammatory bowel disease) through IL-23/Th17 pathway modulation. Scope: Colon organoid challenge models.

    The compound’s investigation will remain confined to preclinical and early clinical evidence, excluding therapeutic applications beyond immune dysregulation.

    Properties

    Product Name

    IGS-1.76

    IUPAC Name

    N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide

    Molecular Formula

    C22H18N2OS

    Molecular Weight

    358.5 g/mol

    InChI

    InChI=1S/C22H18N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24,25)

    InChI Key

    GYQWKTIZRYVFEM-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4

    Canonical SMILES

    C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.